Cas no 36991-49-8 (8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid)
8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid
- A918145
- 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 8-ETHYL-4-OXO-1H-CINNOLINE-3-CARBOXYLIC ACID
- 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
- 36991-49-8
- 8-ethyl-4-oxo-1,4-dihydro-cinnoline-3-carboxylic acid
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- Inchi: 1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
- InChI Key: LGAQCVWFQYVVAX-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=NNC2C1=CC=CC=2CC
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 78.8Ų
8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193087-1g |
8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-49-8 | 95% | 1g |
$1086 | 2021-06-17 | |
| Alichem | A449042250-1g |
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-49-8 | 95% | 1g |
$942.33 | 2023-09-02 | |
| Chemenu | CM193087-1g |
8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-49-8 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734648-1g |
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-49-8 | 98% | 1g |
¥8957.00 | 2024-05-16 | |
| Ambeed | A807586-1g |
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-49-8 | 95+% | 1g |
$914.0 | 2025-02-25 |
8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid Suppliers
8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid
8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid: A Comprehensive Overview
8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid, identified by the CAS number 36991-49-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the family of cinnoline derivatives, which are known for their diverse biological activities and structural versatility. Recent studies have highlighted its potential in various applications, from drug development to material science.
The molecular structure of 8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid consists of a cinnoline ring system with substituents at positions 3, 4, and 8. The presence of an ethyl group at position 8 and a hydroxyl group at position 4 introduces unique electronic and steric properties to the molecule. These features not only influence its chemical reactivity but also play a crucial role in its biological interactions.
One of the most promising aspects of this compound is its demonstrated antimicrobial properties. Recent research has shown that it exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. This is particularly relevant in light of the growing concern over antibiotic resistance worldwide.
In addition to its antimicrobial effects, 8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid has also been investigated for its anticancer activity. Studies have revealed that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The compound's ability to target specific pathways involved in cancer cell proliferation makes it a subject of interest for further exploration in oncology research.
The synthesis of this compound involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These advancements have not only improved the yield but also reduced the environmental impact of manufacturing this compound.
From a structural standpoint, the cinnoline core of 8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid provides a rigid framework that facilitates π–π interactions. This property is advantageous in designing molecules for applications such as sensors, nonlinear optics, and organic electronics. Recent studies have explored its potential as a building block for constructing advanced materials with tailored electronic properties.
The compound's solubility and stability under various conditions are critical factors influencing its practical applications. Research has shown that it exhibits moderate solubility in polar solvents, which is beneficial for formulation purposes. Furthermore, its thermal stability up to certain temperatures makes it suitable for processes requiring elevated conditions.
In terms of pharmacokinetics, preliminary studies indicate that 8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid has acceptable absorption profiles in experimental models. This suggests that it may be amenable to oral administration, which is a desirable attribute for drug candidates.
The development of analogs and derivatives of this compound continues to be an active area of research. Scientists are exploring modifications to enhance its bioavailability, potency, and selectivity. For instance, substituent variations at different positions on the cinnoline ring are being investigated to optimize biological activity while minimizing adverse effects.
In conclusion, 8-Ethyl-4-Hydroxy-3-Cinnolinecarboxylic Acid, with its unique chemical structure and diverse biological activities, represents a valuable asset in contemporary chemical research. Its potential applications span across medicine, materials science, and beyond. As ongoing studies continue to unravel its full potential, this compound stands poised to make significant contributions to various scientific disciplines.
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